Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The 8-azabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. The conditions often involve refluxing in ethanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrazine hydrate can yield different amine derivatives .
Scientific Research Applications
Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate
- tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate ester. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOGAGPPPDSADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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